1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carboxylic acid
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Overview
Description
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carboxylic acid is an organic compound that features a unique combination of a benzyl group substituted with chlorine and fluorine atoms, and an indole moiety with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and indole-3-carboxylic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 2-chloro-6-fluorobenzyl chloride is reacted with indole-3-carboxylic acid in the presence of the base, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with new functional groups replacing chlorine or fluorine.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzyl alcohol
- 2-Chloro-6-fluorobenzoic acid
Comparison: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carboxylic acid is unique due to the presence of both the indole moiety and the carboxylic acid group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO2/c17-13-5-3-6-14(18)12(13)9-19-8-11(16(20)21)10-4-1-2-7-15(10)19/h1-8H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKXESZZPSJSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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